molecular formula C16H13BrN4OS B12031074 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-73-1

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12031074
CAS No.: 478255-73-1
M. Wt: 389.3 g/mol
InChI Key: JZCIEUVLXAOULV-GIJQJNRQSA-N
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Description

The compound 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of 1,2,4-triazole-5-thione, characterized by:

  • Core structure: A 1,2,4-triazole-5-thione ring system.
  • Substituents: A 5-bromo-2-hydroxybenzylidene group attached to the amino position (N4 of the triazole ring). An m-tolyl (meta-methylphenyl) group at the N3 position.
  • Key functional groups:
    • A thione (C=S) group at position 3.
    • A Schiff base (C=N) linkage between the triazole and benzylidene moieties.
  • Potential applications: Such compounds are studied for antimicrobial, antitumor, and enzyme inhibitory activities due to their ability to form hydrogen bonds and π-π interactions with biological targets .

Properties

CAS No.

478255-73-1

Molecular Formula

C16H13BrN4OS

Molecular Weight

389.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4OS/c1-10-3-2-4-11(7-10)15-19-20-16(23)21(15)18-9-12-8-13(17)5-6-14(12)22/h2-9,22H,1H3,(H,20,23)/b18-9+

InChI Key

JZCIEUVLXAOULV-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • m-Tolylacetic acid or a derivative (e.g., methyl ester).

  • Thiosemicarbazide for cyclization.

  • Hydrazine hydrate (80–100%) for hydrazinolysis.

Procedure

  • Esterification :

    • m-Tolylacetic acid is converted to its methyl ester using methanol and catalytic sulfuric acid under reflux (6–8 hours).

    • Yield : ~85–90% (conventional) → 95–98% (microwave-assisted).

  • Hydrazinolysis :

    • The ester reacts with hydrazine hydrate (2 equivalents) in ethanol under microwave irradiation (30 min, 60–80°C).

    • Product : m-Tolylacetohydrazide (white crystals).

  • Cyclization to Triazole-Thione :

    • m-Tolylacetohydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol (16 hours, room temperature).

    • The resulting potassium dithiocarbazinate is treated with hydrazine hydrate under microwaves (30 min) to form the intermediate 5 .

    • Purification : Recrystallization from ethanol.

    • Key Data :

      • MP : 196–198°C (similar to).

      • IR (KBr) : 3083 cm⁻¹ (N–H), 1579 cm⁻¹ (C=N), 1219 cm⁻¹ (C=S).

Reaction Setup

  • Intermediate 5 (1 equiv) and 5-bromo-2-hydroxybenzaldehyde (1.1 equiv) are mixed in absolute ethanol.

  • Catalyst : Glacial acetic acid (1–2 drops).

  • Conditions : Microwave irradiation (30–40 min, 80–100°C).

Work-Up

  • Neutralization : Ice-cooled 4% sodium bicarbonate solution is added to adjust pH to ~7.

  • Precipitation : The crude product is filtered and washed with cold ethanol.

  • Recrystallization : Ethanol/water (9:1) yields pure crystals.

Characterization

  • MP : 220–222°C (predicted based on analogues).

  • ¹H NMR (DMSO-d₆) :

    • δ 1.62 (d, J = 6.8 Hz, 3H, CH₃),

    • δ 4.58 (q, J = 7.1 Hz, 1H, CH),

    • δ 6.92 (d, J = 7.8 Hz, 2H, Ar–H),

    • δ 7.84 (d, J = 8.0 Hz, 1H, Ar–H).

  • IR (KBr) : 3142 cm⁻¹ (O–H), 1575 cm⁻¹ (C=N), 1210 cm⁻¹ (C=S).

Optimization and Comparative Analysis

Microwave vs. Conventional Heating

ParameterConventional MethodMicrowave Method
Reaction Time 6–8 hours30–40 minutes
Yield 70–75%85–90%
Purity 90–92%95–98%

Microwave irradiation enhances reaction efficiency by reducing time and improving yield, as demonstrated in analogous triazole-thione syntheses.

Solvent and Catalytic Effects

  • Ethanol is preferred for solubility and ease of recrystallization.

  • Acetic Acid catalyzes Schiff base formation by protonating the aldehyde carbonyl, facilitating nucleophilic attack by the amine.

Mechanistic Insights

The condensation proceeds via:

  • Protonation of 5-bromo-2-hydroxybenzaldehyde’s carbonyl oxygen.

  • Nucleophilic attack by the amino group of intermediate 5 .

  • Dehydration to form the imine (C=N) bond.

The E-configuration of the Schiff base is confirmed by X-ray crystallography in analogous compounds.

Challenges and Solutions

  • By-Product Formation : Excess aldehyde may lead to diimine derivatives.

    • Mitigation : Use 1.1 equivalents of aldehyde and monitor reaction progress via TLC.

  • Purification Difficulty : Polar by-products require gradient recrystallization.

    • Solution : Ethanol/water mixtures (9:1 to 8:2) selectively precipitate the product.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale synthesis (1–10 g) achieves 85–90% yield.

  • Cost Drivers :

    • 5-Bromo-2-hydroxybenzaldehyde (~$200/g, Sigma-Aldrich).

    • Microwave reactors reduce energy costs by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. In a study by Zhao et al., the crystal structure of similar triazole compounds was analyzed, revealing insights into their interaction with microbial targets .

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. The unique structural features of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione allow it to interact with cancer cell pathways effectively. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in disease progression. For instance, it may act as an inhibitor of certain kinases involved in cancer signaling pathways. This property makes it a candidate for further development as a therapeutic agent.

Pesticidal Activity

The compound's biological activity extends to agricultural applications where it has been tested as a potential pesticide. Its structure suggests it may disrupt the metabolic processes of pests, thereby serving as an effective biopesticide. Studies have shown promising results in controlling pest populations while minimizing environmental impact.

Coordination Chemistry

In material science, triazole compounds are known for their ability to form coordination complexes with metals. This property can be harnessed for developing new materials with specific electronic or optical properties. The compound's ability to coordinate with transition metals opens avenues for synthesizing novel materials for electronic devices.

Sensor Development

The unique chemical properties of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione make it suitable for use in sensor technologies. Its sensitivity to environmental changes could be exploited in developing sensors for detecting pollutants or biological markers.

Case Studies and Research Findings

StudyFocusFindings
Zhao et al. (2017)Crystal Structure AnalysisProvided insights into the structural characteristics and potential interactions of triazole derivatives .
Antimicrobial StudyEfficacy against bacterial strainsDemonstrated significant antimicrobial activity against multiple pathogens .
Pesticide EfficacyBiopesticide testingShowed effective control over pest populations with lower environmental impact .

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenol and triazole groups can form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring and the benzylidene moiety. Below is a comparative analysis:

Compound Substituent at N3 Benzylidene Substituents Key Structural Features References
Target Compound : 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione m-Tolyl 5-Bromo-2-hydroxy Intramolecular O–H⋯N hydrogen bond; intermolecular N–H⋯S interactions
4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione Propyl 5-Bromo-2-hydroxy Propyl chain enhances lipophilicity; weaker π-π stacking compared to aryl substituents
4-[(5-Chloro-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione Ethyl 5-Chloro-2-hydroxy Chloro substituent reduces steric bulk; similar hydrogen-bonding motifs
4-[(E)-(4-Fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione Methyl 4-Fluoro Fluorine’s electronegativity enhances dipole interactions; lacks intramolecular O–H⋯N bond
4-(Biphenyl-4-ylmethyleneamino)-3-((3,5-di-tert-butyl-4-hydroxybenzylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione Complex tert-butyl group Biphenyl-4-yl Bulky tert-butyl groups hinder crystal packing; biphenyl enhances π-π stacking

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy :
    • The target compound’s IR spectrum shows peaks for:
  • C=N (Schiff base): ~1593 cm⁻¹ .
  • C=S (thione): ~1212 cm⁻¹ .
  • O–H (phenolic): ~3319 cm⁻¹ . Chloro and bromo analogs exhibit similar C=N and C=S peaks but differ in halogen-specific vibrations (e.g., C–Br at ~533 cm⁻¹) .
  • NMR Data :

    • The m-tolyl group in the target compound contributes aromatic protons at δ 6.10–8.01 ppm (similar to biphenyl derivatives in ).
    • Methyl groups (e.g., m-tolyl’s CH₃) resonate at δ 2.55 ppm , whereas ethyl or propyl substituents show upfield shifts (δ 1.2–1.5 ppm) .
  • Crystallography :

    • The target compound crystallizes as a racemic twin with two independent molecules in the asymmetric unit, forming cyclic N–H⋯S hydrogen-bonded motifs .
    • Ethyl and propyl analogs exhibit less complex packing due to flexible alkyl chains, reducing intermolecular interactions .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Bromine at the 5-position of the benzylidene group improves antimicrobial efficacy but may reduce solubility .
  • m-Tolyl enhances metabolic stability compared to methyl or ethyl groups .

Crystallographic Insights :

  • Intramolecular O–H⋯N bonds stabilize the planar conformation of the benzylidene-triazole system, critical for binding to biological targets .

Thermodynamic Stability :

  • The target compound’s melting point (258–260°C) is higher than chloro analogs (240–245°C), reflecting stronger intermolecular forces .

Biological Activity

The compound 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione , with CAS number 478255-73-1, belongs to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrN4OSC_{16}H_{13}BrN_{4}OS, with a molecular weight of approximately 389.27 g/mol. The presence of the bromine atom and hydroxyl group in its structure suggests potential reactivity and biological interaction capabilities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives. For instance:

  • A study on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that compounds with similar structures exhibited significant antimicrobial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for effective compounds .
  • In another investigation focusing on triazole derivatives, certain compounds demonstrated comparable efficacy to established antibiotics like ciprofloxacin against resistant bacterial strains .

Anticancer Activity

Research has also highlighted the anticancer potential of triazole derivatives:

  • A study indicated that some synthesized triazoles showed significant cytotoxic effects against cancer cell lines, particularly HT29 (colon cancer). The most potent derivatives displayed IC50 values in the micromolar range .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives often correlates with their structural features. Key findings include:

  • The presence of electron-withdrawing groups (like bromine) can enhance biological activity by increasing the compound's ability to interact with biological targets .
  • Modifications at the sulfur position in triazoles have been shown to influence antimicrobial and antifungal activities significantly. Variations in substituents can lead to changes in potency against specific pathogens .

Case Studies

Several case studies provide insight into the biological activity of similar compounds:

Study Compound Activity MIC (µg/mL) Target
Study 1Triazole Derivative AAntimicrobial31.25 - 62.5E. coli, S. aureus
Study 2Triazole Derivative BAnticancer~10HT29
Study 3Triazole Derivative CAntifungal15 - 30C. albicans

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves a Schiff base condensation between 5-bromo-2-hydroxybenzaldehyde and 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione under acidic or basic conditions. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to stabilize intermediates .
  • Temperature control : Reflux conditions (~70–80°C) ensure efficient imine bond formation .
  • Purification : Recrystallization (e.g., using ethanol) or column chromatography (silica gel, CHCl₃/MeOH) is employed to isolate high-purity crystals . Yield optimization (typically 75–85%) requires stoichiometric balancing of aldehyde and amino-triazole precursors .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths (e.g., C=N: ~1.28 Å, C–S: ~1.68 Å) and dihedral angles between aromatic rings (e.g., 67.5° for triazole and substituted benzene) .
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm; thione proton absence confirms tautomerization) .
  • FT-IR : Confirms functional groups (C=N stretch: ~1600 cm⁻¹; O–H from phenol: ~3200 cm⁻¹) .

Q. What are the primary structural features influencing reactivity and stability?

  • The triazole-thione core enables tautomerism (thione ⇌ thiol), affecting nucleophilic reactivity .
  • The 5-bromo-2-hydroxybenzylidene moiety enhances electrophilicity for covalent bonding with biological targets .
  • m-Tolyl substitution introduces steric hindrance, influencing crystal packing and solubility .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict biological activity?

  • DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) optimize geometry, compute HOMO-LUMO gaps (~4.5 eV), and map electrostatic potentials to identify reactive sites .
  • Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., COX-2, DNA gyrase), showing hydrogen bonding with the triazole-thione core and halogen bonding via bromine .
  • MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Bioactivity variability may arise from assay conditions (e.g., bacterial strain specificity, IC₅₀ protocols). Validate using standardized panels (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Mechanistic studies : Use fluorescence quenching to confirm DNA intercalation or enzyme inhibition assays (e.g., COX-2 inhibition via ELISA) to differentiate targets .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., morpholinomethyl) at the triazole N1 position .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: ~150 nm, PDI < 0.2) to enhance aqueous dispersion and cellular uptake .
  • Prodrug design : Mask the phenol group as a phosphate ester for pH-sensitive release .

Methodological Guidance

Q. How to analyze hydrogen bonding and π-π interactions in crystal packing?

  • SCXRD data : Identify motifs like N–H···S (2.2–2.5 Å) and C–H···π (3.3–3.6 Å) using Mercury software .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···H: 45%, S···H: 12%) via CrystalExplorer .

Q. What chromatographic techniques validate purity for pharmacological assays?

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; aim for ≥98% purity .
  • TLC : Monitor reactions using silica plates (CHCl₃:MeOH 9:1; Rf ~0.5) .

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